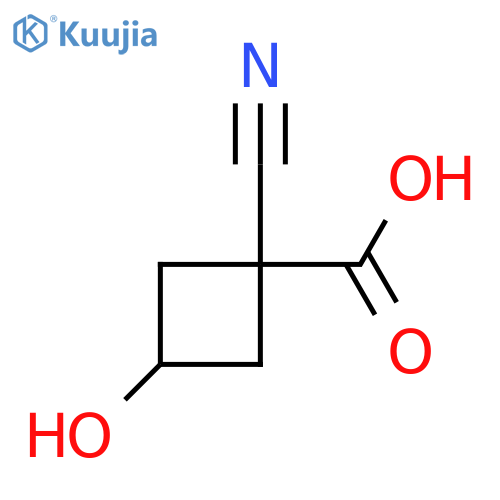Cas no 1485953-14-7 (1-Cyano-3-hydroxycyclobutane-1-carboxylic acid)

1485953-14-7 structure
商品名:1-Cyano-3-hydroxycyclobutane-1-carboxylic acid
1-Cyano-3-hydroxycyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1485953-14-7
- EN300-1122370
- SCHEMBL24867741
- 1-cyano-3-hydroxycyclobutane-1-carboxylicacid
- 1-cyano-3-hydroxycyclobutane-1-carboxylic acid
- AKOS015330735
- Cyclobutanecarboxylic acid, 1-cyano-3-hydroxy-
- 1-cyano-3-hydroxycyclobutanecarboxylic acid
- 1-Cyano-3-hydroxycyclobutane-1-carboxylic acid
-
- インチ: 1S/C6H7NO3/c7-3-6(5(9)10)1-4(8)2-6/h4,8H,1-2H2,(H,9,10)
- InChIKey: VZVJRFVNRGYYKL-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C#N)(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 141.042593085g/mol
- どういたいしつりょう: 141.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- ふってん: 413.3±45.0 °C(Predicted)
- 酸性度係数(pKa): 2.15±0.40(Predicted)
1-Cyano-3-hydroxycyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1122370-5.0g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1122370-0.05g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1122370-0.1g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1122370-5g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 5g |
$2235.0 | 2023-10-27 | |
| Enamine | EN300-1122370-0.5g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1122370-2.5g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1122370-10.0g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 10g |
$4236.0 | 2023-06-09 | ||
| Enamine | EN300-1122370-10g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 10g |
$3315.0 | 2023-10-27 | |
| Enamine | EN300-1122370-1.0g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1122370-1g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 1g |
$770.0 | 2023-10-27 |
1-Cyano-3-hydroxycyclobutane-1-carboxylic acid 関連文献
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
1485953-14-7 (1-Cyano-3-hydroxycyclobutane-1-carboxylic acid) 関連製品
- 68551-17-7(Isoalkanes, C10-13)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量